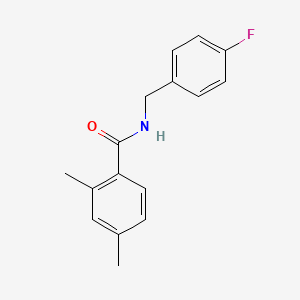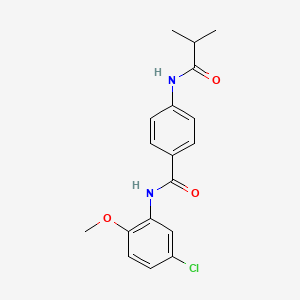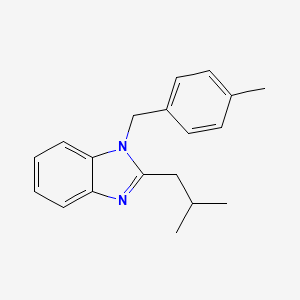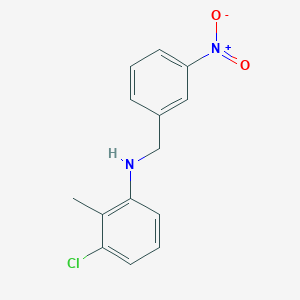
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide, also known as BTA-1, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BTA-1 belongs to the class of benzothiadiazole derivatives that have been extensively studied for their potential applications in various fields, including medicinal chemistry, material science, and environmental science.
科学的研究の応用
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential applications in various scientific research fields. One of the major applications of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide is in the field of medicinal chemistry. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide has been shown to exhibit potent anticancer activity by inhibiting the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide has also been shown to exhibit antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.
In addition to its medicinal applications, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide has also been studied for its potential applications in material science. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide has been shown to exhibit excellent fluorescence properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide has also been studied for its potential applications in environmental science, particularly in the detection of heavy metal ions in water.
作用機序
The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide is not fully understood. However, it has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide has also been shown to interact with DNA and RNA, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide has been shown to exhibit potent anticancer and antibacterial activity. In addition, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide has been shown to exhibit excellent fluorescence properties, making it a potential candidate for use in optoelectronic devices. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide has also been studied for its potential applications in environmental science, particularly in the detection of heavy metal ions in water.
実験室実験の利点と制限
One of the major advantages of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide is its potent anticancer and antibacterial activity. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide has also been shown to exhibit excellent fluorescence properties, making it a potential candidate for use in optoelectronic devices. However, one of the limitations of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide is its relatively low solubility in water, which may limit its potential applications in certain fields.
将来の方向性
There are several future directions for the study of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide. One potential direction is to further investigate its potential applications in material science, particularly in the development of new optoelectronic devices. Another potential direction is to investigate its potential applications in environmental science, particularly in the detection of heavy metal ions in water. Additionally, further research is needed to fully understand the mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide and its potential applications in medicinal chemistry.
合成法
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide can be synthesized using a simple two-step reaction. In the first step, 5-methyl-2,1,3-benzothiadiazole is reacted with 3-nitrobenzaldehyde in the presence of a base to form an intermediate product. In the second step, the intermediate product is reacted with acryloyl chloride to form the final product, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide.
特性
IUPAC Name |
(E)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c1-10-5-7-13-16(19-24-18-13)15(10)17-14(21)8-6-11-3-2-4-12(9-11)20(22)23/h2-9H,1H3,(H,17,21)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVWZNWZAZRORJ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5728097.png)



![1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine](/img/structure/B5728144.png)



![N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5728158.png)
![4-benzyl-1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B5728160.png)
![5-amino-2-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B5728162.png)

